

Spectroscopic Profile of 4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2-(difluoromethoxy)pyridine
Cat. No.:	B1344760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-(difluoromethoxy)pyridine**. Due to the limited availability of experimentally verified spectra in public databases, this document presents a detailed, estimated spectroscopic profile based on the analysis of structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-Bromo-2-(difluoromethoxy)pyridine**, dissolved in a standard deuterated solvent such as chloroform-d (CDCl_3).

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.4	Doublet	1H	H-6
~7.2 - 7.4	Doublet of doublets	1H	H-5
~7.0 - 7.2	Doublet	1H	H-3
~6.5 - 7.0	Triplet	1H	-OCHF ₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160 - 165	C-2
~150 - 155	C-6
~125 - 130	C-4
~120 - 125	C-5
~115 - 120 (triplet)	-OCHF ₂
~110 - 115	C-3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The predicted IR absorption bands for **4-Bromo-2-(difluoromethoxy)pyridine** are presented in Table 3.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1580	Strong	C=N and C=C stretching (pyridine ring)
1470 - 1450	Medium	C=C stretching (pyridine ring)
1300 - 1250	Strong	C-O-C asymmetric stretch
1150 - 1050	Strong	C-F stretch
850 - 800	Strong	C-H out-of-plane bending
700 - 600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectral data for **4-Bromo-2-(difluoromethoxy)pyridine**, including the characteristic isotopic pattern of bromine, is shown in Table 4.[1]

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
223/225	[M] ⁺	Molecular ion peak with characteristic 1:1 ratio for ⁷⁹ Br and ⁸¹ Br isotopes.
195/197	[M-CO] ⁺	Loss of carbon monoxide.
174/176	[M-CHF ₂] ⁺	Loss of the difluoromethyl radical.
144	[M-Br] ⁺	Loss of the bromine radical.
78	[C ₅ H ₄ N] ⁺	Pyridine radical cation.

Experimental Protocols

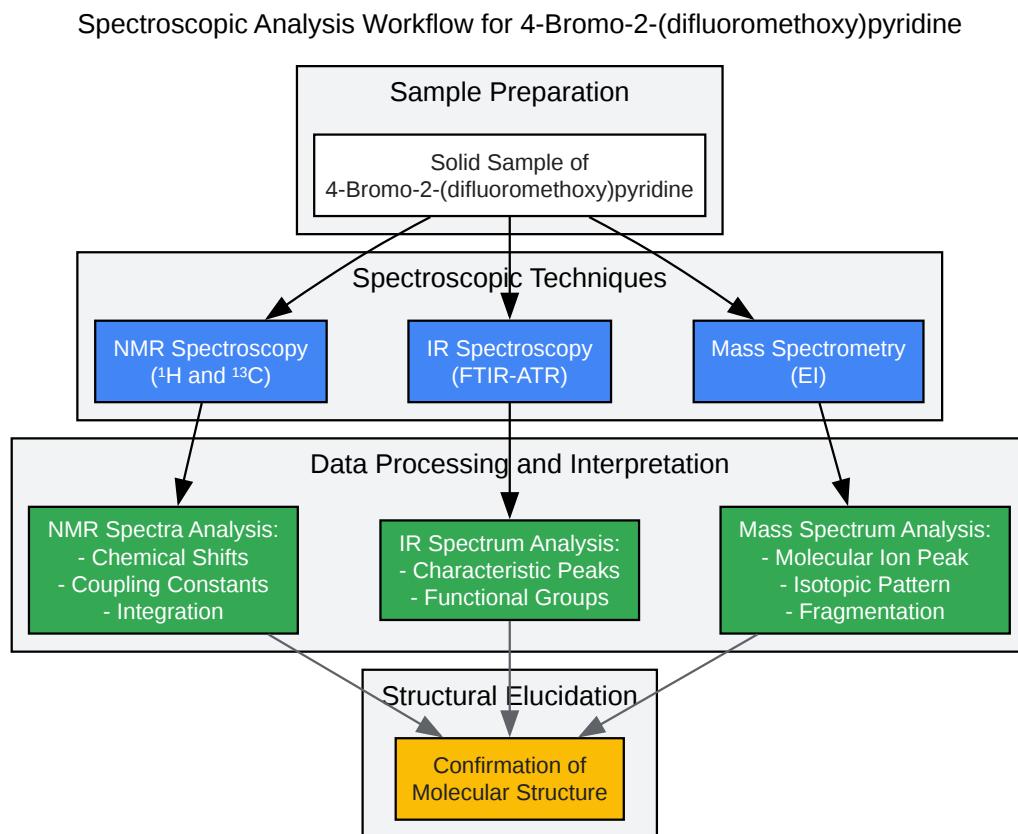
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as **4-Bromo-2-(difluoromethoxy)pyridine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The residual solvent peak is used for chemical shift referencing.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are required due to the low natural abundance of ^{13}C .

IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure to ensure good contact.
- **Data Acquisition:** Record the infrared spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.


Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Bromo-2-(difluoromethoxy)pyridine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 100367-39-3|4-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344760#spectroscopic-data-for-4-bromo-2-difluoromethoxy-pyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com